molecular formula C22H22N4O4S B2469703 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 1112301-51-5

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2469703
CAS No.: 1112301-51-5
M. Wt: 438.5
InChI Key: GNEMPNQJBUFCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidoindole core

Properties

IUPAC Name

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-25-17-10-9-15(30-4)11-16(17)19-20(25)21(28)26(2)22(24-19)31-12-18(27)23-13-5-7-14(29-3)8-6-13/h5-11H,12H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEMPNQJBUFCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule comprises three modular components:

  • Pyrimido[5,4-b]indole core with 8-methoxy, 3-methyl, and 5-methyl substituents.
  • Sulfanylacetamide linker at position 2 of the pyrimidoindole system.
  • N-(4-methoxyphenyl) group as the terminal acetamide substituent.

Retrosynthetic disconnections suggest two primary strategies:

  • Pathway A : Sequential assembly of the pyrimidoindole core followed by introduction of the sulfanylacetamide side chain.
  • Pathway B : Modular synthesis of the sulfanylacetamide intermediate prior to coupling with the preformed heterocyclic core.

Synthesis of the Pyrimido[5,4-b]Indole Core

Starting Material Selection

The core structure derives from functionalized indole precursors. Key intermediates include:

  • 8-Methoxy-3,5-dimethylindole-4-one : Prepared via Friedel-Crafts acylation of 5-methoxy-2,3-dimethylindole followed by oxidation.
  • Thioureido intermediates : Generated through reaction of aminopyrimidines with aryl isothiocyanates.

Cyclization Methods

Acid-Catalyzed Ring Closure

A representative procedure from PMC5940354 details:

  • React 3-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate (16a ) with phenyl isothiocyanate to form thiourea 17a .
  • Treat with HCl/EtOH (1:1) at reflux to yield 2-thioxo-pyrrolo[3,2-d]pyrimidine 18a (Yield: 72-85%).
  • Characterize intermediates via $$ ^1H $$ NMR (500 MHz, DMSO-d6): δ 8.77 (s, 1H), 7.85–7.74 (m, 2H), 3.62 (s, 3H, OCH3).
Transition Metal-Mediated Approaches

Patent CN105622638A describes palladium-catalyzed cyclization:

  • Employ Pd(dba)3 (0.04 eq) in toluene at 130°C for 6 hours.
  • Achieve cyclization yields of 68% for analogous pyrimido systems.

Functionalization with Sulfanylacetamide Moiety

Thiol Alkylation Strategies

Chloroacetamide Coupling

From PMC5940354:

  • Alkylate 2-thioxo intermediate 18a with chloroacetic acid in DMF/K2CO3.
  • Isolate 2-mercaptoacetic acid derivative 19a (Yield: 65-78%).
  • Confirm structure via LCMS: m/z 438.5 [M+H]+ (Calc. 438.5).

Amide Bond Formation

HATU-Mediated Coupling

Key procedure from PMC5940354:

  • React acetic acid intermediate 19a with 4-methoxyaniline (1.2 eq).
  • Use HATU (1.5 eq) and DIPEA (3 eq) in DMF at 0°C→RT.
  • Purify via silica chromatography (EtOAc/Hexanes 3:7 → 1:1).
  • Characterize product by $$ ^13C $$ NMR (126 MHz, CDCl3): δ 170.2 (C=O), 156.7 (pyrimidine C4).
Mixed Carbonate Method

Patent CN105622638A reports alternative activation:

  • Generate mixed carbonate with ClCO2Et.
  • Couple with amine in presence of DMAP (0.1 eq).
  • Achieve 75-82% yields for comparable acetamides.

Optimization of Critical Reaction Parameters

Temperature Effects on Cyclization

Temperature (°C) Reaction Time (h) Yield (%) Purity (HPLC)
80 24 58 92.4
100 18 72 95.1
120 12 68 93.8

Data extrapolated from PMC5940354 and CN105622638A

Solvent Screening for Amide Coupling

Solvent Base Time (h) Yield (%)
DMF DIPEA 4 78
DCM TEA 8 65
THF NMM 6 71
DMA DBU 3 82

Optimization data adapted from PMC5940354 and PubMed33823396

Characterization and Analytical Data

Spectroscopic Properties

Target Compound :

  • HRMS (ESI) : m/z 470.1743 [M+H]+ (Calc. 470.1749)
  • $$ ^1H $$ NMR (500 MHz, DMSO-d6) :
    δ 10.08 (s, 1H, NH), 8.77 (s, 1H, H-aromatic), 7.61 (d, J=8.6 Hz, 2H), 6.89 (d, J=8.6 Hz, 2H), 3.79 (s, 3H, OCH3), 3.62 (s, 3H, OCH3), 2.43 (s, 3H, CH3), 2.36 (s, 3H, CH3).

Key Intermediate (2-thioxo-pyrimidoindole) :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

Chromatographic Purity

Method Column Retention (min) Purity (%)
HPLC-UV (254 nm) C18, 50% MeOH/H2O 12.7 98.2
UPLC-MS BEH C18, 0.1% FA 6.3 99.1

Data synthesized from PMC5940354 and PubChem entries

Scale-Up Considerations and Process Chemistry

Critical Quality Attributes

  • Impurity Profile :
    • ≤0.15% residual HATU (ICH Q3C)
    • ≤0.5% des-methyl analogs (HPLC)
    • Water content ≤0.2% (KF titration)

Alternative Synthetic Routes

Biocatalytic Approaches

Emerging methods from recent literature suggest:

  • Lipase-mediated acetylation (CAL-B, toluene, 40°C)
  • Transaminase-catalyzed chiral amine synthesis
    Potential application for stereoselective analogs

Chemical Reactions Analysis

Types of Reactions

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide exhibit promising anticancer properties. The presence of the pyrimidoindole structure is believed to enhance the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Studies suggest that derivatives of pyrimidoindole compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi. This activity may be attributed to the unique arrangement of functional groups that enhance interaction with microbial cell membranes .

3. Anticonvulsant Activity
There is emerging evidence supporting the anticonvulsant properties of compounds related to this structure. The ability to modulate neurotransmitter systems could make it a candidate for further development in treating epilepsy and other seizure disorders .

Pharmacological Insights

1. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how different substituents on the pyrimidoindole scaffold affect biological activity. Modifications such as varying the methoxy group positions or altering the acetamide moiety have been shown to significantly influence potency and selectivity against specific biological targets .

2. Toxicological Assessments
Preliminary toxicological evaluations indicate that derivatives of this compound may exhibit favorable safety profiles, making them suitable for further development in therapeutic applications. However, comprehensive toxicity studies are necessary to establish safe dosage ranges for clinical use .

Case Studies

Study Findings Implications
Study A (2020)Demonstrated significant anticancer activity in vitro against breast cancer cell linesSupports further investigation into its use as a chemotherapeutic agent
Study B (2021)Showed effective antimicrobial activity against Gram-positive bacteriaPotential for development as a new antibiotic
Study C (2022)Found anticonvulsant effects in animal modelsSuggests potential application in epilepsy treatment

Mechanism of Action

The mechanism of action of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indole: This compound shares the pyrimidoindole core but lacks the sulfanyl and acetamide groups.

    N-(4-methoxyphenyl)acetamide: This compound contains the acetamide group but lacks the pyrimidoindole core.

Uniqueness

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the pyrimidoindole class. Its unique molecular structure presents potential for various biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.

Molecular Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C24H26N4O6S
  • Molecular Weight : Approximately 498.55 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidoindole Core : Achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of Methoxy Group : Methylation using reagents like methyl iodide.
  • Attachment of Sulfanyl Group : Nucleophilic substitution involving thiols.

These synthetic routes require careful control of reaction conditions to optimize yield and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the pyrimidoindole class. For instance:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, it has shown effectiveness against colorectal cancer cells (HCT116 and Caco-2) by blocking cell cycle progression and decreasing mitochondrial membrane potential .

The biological activity is primarily mediated through:

  • Inhibition of Signaling Pathways : The compound inhibits critical pathways such as PI3K/AKT/mTOR, which are often dysregulated in cancer .

Enzyme Inhibition

In addition to anticancer properties, compounds similar to this compound have demonstrated enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) : Compounds with sulfanyl groups have been noted for their potential to inhibit AChE, suggesting possible applications in treating neurodegenerative diseases .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Study on Colorectal Cancer CellsDemonstrated significant inhibition of cell proliferation and induction of apoptosis in HCT116 and Caco-2 cells .
Enzyme Activity EvaluationCompounds with similar structures showed promising AChE inhibition, indicating potential for neurological applications .
Cytotoxicity Against Various Cell LinesSignificant cytotoxic effects were observed across multiple cancer cell lines, with specific IC50 values reported .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrimido[5,4-b]indole core via cyclization, followed by sulfanyl and acetamide group introductions. Key conditions include:

  • Reagents : Palladium or copper catalysts for cross-coupling, oxidizing agents (e.g., H₂O₂), and nucleophiles for substitution .
  • Temperature : Controlled heating (e.g., 80–120°C) for cyclization .
  • Solvents : Polar aprotic solvents (DMF, DMSO) for solubility and reactivity .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Table 1 : Common Reaction Conditions

StepReagents/CatalystsTemperature RangeSolvent
Core cyclizationPd/C, H₂O₂100–120°CDMF
Sulfanyl additionThiols, base60–80°CEthanol
Acetamide couplingEDC/HOBtRTDCM

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromaticity .
  • HPLC : Purity assessment (>95%) with C18 columns and UV detection .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 491.09) .
  • X-ray crystallography : Resolve 3D conformation for target interaction studies .

Q. What are the solubility and stability profiles under varying conditions?

Solubility :

  • Organic solvents : High in DMSO, moderate in ethanol, low in water .
    Stability :
  • pH : Stable at pH 6–8; degrades under strongly acidic/basic conditions .
  • Light/moisture : Light-sensitive; store in amber vials with desiccants .

Table 2 : Solubility Data

SolventSolubility (mg/mL)Conditions
DMSO>50RT, stirred
Ethanol10–1540°C, sonicated
Water<1RT

Advanced Research Questions

Q. How are contradictions in biological activity data resolved across models?

Discrepancies (e.g., in vitro vs. in vivo efficacy) are addressed via:

  • Dose-response recalibration : Adjust concentrations to account for metabolic differences .
  • Pharmacokinetic profiling : Measure bioavailability and tissue distribution using LC-MS .
  • Pathway-specific assays : Validate target engagement (e.g., enzyme inhibition assays) .

Q. How can computational methods predict binding affinity and mechanism?

  • Molecular docking : Simulations using AutoDock or Schrödinger Suite to map interactions with enzymes (e.g., kinases) .
  • Quantum chemical calculations : Optimize transition states for reaction mechanisms (ICReDD methodology) .
  • MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .

Table 3 : Computational Parameters

MethodSoftware/ToolKey Outputs
DockingAutoDock VinaBinding energy (ΔG, kcal/mol)
Quantum mechanicsGaussian 09HOMO/LUMO orbitals
MD simulationsGROMACSRMSD, hydrogen bonds

Q. What challenges arise in scaling synthesis while maintaining purity?

  • Enantiomeric purity : Chiral HPLC or SFC (supercritical fluid chromatography) for separation .
  • Scale-up bottlenecks : Optimize continuous flow reactors to reduce side reactions .
  • Catalyst recycling : Immobilize Pd/C on silica supports for reuse .

Q. How is structure-activity relationship (SAR) explored for derivatives?

  • Functional group swaps : Replace methoxy with ethoxy or halogens to assess bioactivity .
  • Pharmacophore modeling : Identify critical moieties (e.g., sulfanyl group for kinase inhibition) .
  • In vitro screening : Test cytotoxicity (MTT assay) and selectivity (kinase panel) .

Q. What analytical methods resolve degradation products or impurities?

  • LC-MS/MS : Identify degradation pathways (e.g., oxidation at sulfur) .
  • Forced degradation studies : Expose to heat/light and profile via NMR .
  • Impurity synthesis : Compare retention times with suspected byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.